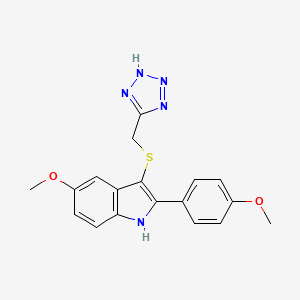

1H-Indole, 5-methoxy-2-(4-methoxyphenyl)-3-((1H-tetrazol-5-ylmethyl)thio)-

Description

1H-Indole, 5-methoxy-2-(4-methoxyphenyl)-3-((1H-tetrazol-5-ylmethyl)thio)- is a complex organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals

Properties

CAS No. |

66355-06-4 |

|---|---|

Molecular Formula |

C18H17N5O2S |

Molecular Weight |

367.4 g/mol |

IUPAC Name |

5-methoxy-2-(4-methoxyphenyl)-3-(2H-tetrazol-5-ylmethylsulfanyl)-1H-indole |

InChI |

InChI=1S/C18H17N5O2S/c1-24-12-5-3-11(4-6-12)17-18(26-10-16-20-22-23-21-16)14-9-13(25-2)7-8-15(14)19-17/h3-9,19H,10H2,1-2H3,(H,20,21,22,23) |

InChI Key |

RZSKANGVWOPCHS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C3=C(N2)C=CC(=C3)OC)SCC4=NNN=N4 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of this compound can be logically divided into three key segments:

- Synthesis of the substituted indole core (5-methoxyindole)

- Introduction of the 4-methoxyphenyl group at the 2-position of the indole

- Attachment of the (1H-tetrazol-5-ylmethyl)thio substituent at the 3-position

Each of these steps involves well-established organic transformations, and the tetrazole moiety is typically introduced via cycloaddition reactions involving azides and nitriles.

Synthesis of 5-Methoxyindole Core

The indole core with a methoxy substituent at the 5-position can be synthesized via classical indole synthetic routes such as Fischer indole synthesis or Bartoli indole synthesis, starting from appropriately substituted phenylhydrazines or nitroarenes.

Example procedure (adapted from indole derivative syntheses):

- Starting with 5-methoxyphenylhydrazine, react with an appropriate ketone or aldehyde to form a hydrazone intermediate.

- Cyclization under acidic conditions yields 5-methoxyindole.

- Purification by recrystallization or column chromatography.

This method is supported by literature describing synthesis of methoxy-substituted indoles and their derivatives.

Representative Synthetic Route Summary Table

Analysis of Preparation Methods

Advantages and Challenges

-

- The modular approach allows independent optimization of each fragment.

- Use of well-known cross-coupling and cycloaddition reactions ensures reliable access to intermediates.

- Tetrazole synthesis via azide-nitrile cycloaddition is high-yielding and versatile.

-

- Regioselective halomethylation at the 3-position requires careful control to avoid side reactions.

- Handling of sodium azide and azide intermediates requires strict safety measures due to toxicity and explosiveness.

- Purification of tetrazole-containing intermediates can be difficult due to their polarity and potential for hydrogen bonding.

Optimization Considerations

- Catalysts such as scandium triflate and lanthanide triflates have been shown to improve tetrazole formation yields and reduce reaction times.

- Microwave-assisted synthesis can accelerate tetrazole ring formation, reducing reaction time from hours to minutes.

- Use of dry solvents and inert atmosphere during cross-coupling and thioether formation steps improves yield and purity.

- Column chromatography with silica gel and gradient elution (ethyl acetate/hexane) is effective for purification of intermediates and final product.

Chemical Reactions Analysis

1H-Indole, 5-methoxy-2-(4-methoxyphenyl)-3-((1H-tetrazol-5-ylmethyl)thio)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.

Cycloaddition: The tetrazole group can participate in cycloaddition reactions, forming new ring structures.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Indole, 5-methoxy-2-(4-methoxyphenyl)-3-((1H-tetrazol-5-ylmethyl)thio)- has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1H-Indole, 5-methoxy-2-(4-methoxyphenyl)-3-((1H-tetrazol-5-ylmethyl)thio)- involves interactions with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular responses.

Signal Transduction: The compound can influence signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

1H-Indole, 5-methoxy-2-(4-methoxyphenyl)-3-((1H-tetrazol-5-ylmethyl)thio)- can be compared with other indole derivatives, such as:

1H-Indole, 5-methoxy-2-phenyl: Lacks the tetrazole and thioether groups, resulting in different chemical and biological properties.

1H-Indole, 5-methoxy-2-(4-methoxyphenyl): Similar structure but without the tetrazole group, leading to different reactivity and applications.

1H-Indole, 5-methoxy-2-(4-methoxyphenyl)-3-thioether:

The uniqueness of 1H-Indole, 5-methoxy-2-(4-methoxyphenyl)-3-((1H-tetrazol-5-ylmethyl)thio)- lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.

Biological Activity

The compound 1H-Indole, 5-methoxy-2-(4-methoxyphenyl)-3-((1H-tetrazol-5-ylmethyl)thio)- is a complex indole derivative that has garnered attention due to its potential biological activities. Indole and its derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article provides a detailed overview of the biological activity of this specific compound, focusing on its synthesis, structural characteristics, and biological evaluations.

Synthesis and Structural Characteristics

The synthesis of 1H-Indole, 5-methoxy-2-(4-methoxyphenyl)-3-((1H-tetrazol-5-ylmethyl)thio)- typically involves multi-step reactions that integrate various functional groups. The presence of methoxy groups and a tetrazole moiety is significant for enhancing biological activity.

Key Structural Features

- Indole Core : The indole structure is crucial for interacting with biological targets.

- Methoxy Substituents : The methoxy groups can influence lipophilicity and receptor binding.

- Tetrazole Group : Known for its bioisosteric properties, the tetrazole group may enhance the compound's pharmacological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives. The compound's structural features suggest it may exhibit significant cytotoxic effects against various cancer cell lines.

The above table summarizes findings from cytotoxicity assays indicating that the compound exhibits promising activity against these cancer cell lines.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Various studies report that indole derivatives can inhibit bacterial growth and have antifungal properties.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 32 µg/mL | |

| S. aureus | 16 µg/mL | |

| C. albicans | 64 µg/mL |

These results indicate that the compound possesses significant antimicrobial activity, making it a candidate for further development in treating infections.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Inhibition of Enzymatic Activity : Indoles often interact with key enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : There is evidence suggesting that certain indole derivatives can trigger apoptotic pathways in cancer cells.

- Antimicrobial Mechanisms : The presence of methoxy groups may enhance membrane permeability or disrupt metabolic processes in microbes.

Case Study 1: Anticancer Evaluation

A recent study evaluated the anticancer efficacy of several indole derivatives, including our compound, against human cancer cell lines. The results indicated that compounds with similar structural motifs exhibited enhanced apoptosis through caspase activation pathways.

Case Study 2: Antimicrobial Testing

In another investigation, the antimicrobial properties were assessed using both Gram-positive and Gram-negative bacteria. The results demonstrated that the compound effectively inhibited bacterial growth at low concentrations, suggesting potential applications in antibiotic development.

Q & A

Basic Research Questions

What are the standard synthetic routes for preparing this indole-tetrazole hybrid compound?

The compound can be synthesized via multi-step heterocyclic coupling. A common approach involves:

- Step 1 : Thioether formation by reacting a thiol-containing intermediate (e.g., 1H-tetrazol-5-ylmethanethiol) with a halogenated indole precursor under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2 : Functionalization of the indole core via nucleophilic substitution or cross-coupling reactions. For example, methoxy groups can be introduced using methoxy-substituted aryl halides in Pd-catalyzed Suzuki-Miyaura reactions .

- Step 3 : Purification via column chromatography or recrystallization from solvents like ethanol/water mixtures.

Key characterization involves ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, tetrazole C-S linkage at δ 125–130 ppm) and IR spectroscopy to detect S-C and N-H stretches (650–750 cm⁻¹ and 3200–3400 cm⁻¹, respectively) .

How can researchers validate the structural integrity of this compound?

- X-ray crystallography : Resolve the 3D structure using programs like SHELXL for refinement .

- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ peak matching theoretical mass within 5 ppm error).

- DSC/TGA : Assess thermal stability, particularly for polymorph screening (melting points >200°C suggest strong intermolecular interactions) .

Advanced Research Questions

How can conflicting spectral data (e.g., NMR shifts) be resolved during characterization?

Discrepancies often arise from:

- Dynamic proton exchange : Tetrazole NH protons may broaden or split due to tautomerism. Use DMSO-d₆ as a solvent to stabilize NH groups and low-temperature NMR (e.g., 243 K) to slow exchange rates .

- Overlapping signals : Apply 2D NMR techniques (e.g., HSQC, HMBC) to assign quaternary carbons and resolve aromatic region ambiguities .

- Computational validation : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-311G(d,p) basis set) to verify assignments .

What strategies optimize reaction yields for the thioether linkage in this compound?

Yield optimization requires:

- Catalyst screening : Heterogeneous catalysts like Bleaching Earth Clay (pH 12.5) in PEG-400 improve thioether coupling efficiency (~70–83% yields) by reducing side reactions .

- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the thiol group.

- Temperature control : Maintain 70–80°C to balance reaction kinetics and thermal degradation .

How can molecular docking predict the biological activity of this compound?

- Target selection : Prioritize enzymes with known indole/tetrazole interactions (e.g., cyclooxygenase-2, lanosterol 14α-demethylase) .

- Docking workflow :

- Prepare the ligand (compound) and receptor (PDB: 3LN1 for COX-2) using AutoDock Tools.

- Apply Lamarckian genetic algorithm (50 runs, 25M evaluations) to assess binding poses.

- Validate with experimental IC₅₀ assays (e.g., COX-2 inhibition) .

What experimental designs test the compound’s pharmacokinetic properties?

- LogP determination : Use shake-flask method (octanol/water partitioning) to estimate lipophilicity.

- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.

- CYP inhibition screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates .

Data Contradiction Analysis

How to address inconsistencies in biological activity data across studies?

- Source variability : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and assay protocols (MTT vs. resazurin).

- Solubility factors : Use DMSO concentrations <0.1% to avoid false negatives.

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to validate significance (p < 0.05) .

Methodological Tables

Table 1: Comparative Yields Under Different Catalytic Conditions

| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Bleaching Earth | PEG-400 | 70–80 | 83 | |

| NaH | DMF | 25 | 60 | |

| K₂CO₃ | Acetone | 50 | 45 |

Table 2: Key Spectral Assignments

| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|---|

| 5-OCH₃ | 3.82 (s, 3H) | 55.8 | 2830 |

| Tetrazole NH | 12.1 (br s, 1H) | - | 3400 |

| S-CH₂ | 4.35 (s, 2H) | 35.4 | 720 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.